molecular formula C26H26FN3O2S2 B2933373 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 362501-51-7

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2933373
CAS RN: 362501-51-7
M. Wt: 495.63
InChI Key: FVYGGDCKGASNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H26FN3O2S2 and its molecular weight is 495.63. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The compound belongs to a class of chemicals that have been synthesized and structurally characterized to explore their potential applications in medicinal and analytical chemistry. For example, studies have focused on the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines to compare their properties with those of positionally isomeric thienopyrimidinones and benzene isosteres, highlighting differences in electronic spectra and potential biological activities based on the position of the sulfur atom (Zadorozhny et al., 2010). Such studies are crucial for understanding the chemical and physical properties of these compounds and their potential as biological agents.

Potential Biological Activities

The compound and its derivatives have shown promise in various biological applications. For instance, some derivatives have been evaluated for their antifungal effects against important types of fungi, such as Aspergillus terreus and Aspergillus niger, indicating the potential of these compounds to be developed into useful antifungal agents (Jafar et al., 2017). Additionally, derivatives have been synthesized for their potential as dual inhibitors of dihydrofolate reductase and thymidylate synthase, targeting antitumor applications (Gangjee et al., 2005). These findings underscore the compound's relevance in drug discovery and development, particularly in designing treatments for infectious diseases and cancer.

Environmental and Analytical Applications

In the realm of environmental and analytical science, derivatives of this compound have been used to develop sensitive and selective detection techniques. For example, a reaction-based fluorescent probe incorporating a similar structural motif has been designed for the selective discrimination of thiophenols over aliphatic thiols, demonstrating its application in environmental and biological sciences for thiophenols sensing (Wang et al., 2012). This research highlights the compound's utility in developing novel analytical tools for detecting and quantifying specific chemicals in environmental samples.

properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O2S2/c27-20-6-8-21(9-7-20)30-25(32)24-22(12-15-33-24)28-26(30)34-17-23(31)29-13-10-19(11-14-29)16-18-4-2-1-3-5-18/h1-9,19H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYGGDCKGASNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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